3-Bromo-2-fluoro-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of 5-methylbenzaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality. Techniques such as crystallization and distillation are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or other nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-2-fluoro-5-methylbenzoic acid, while reduction could produce 3-bromo-2-fluoro-5-methylbenzyl alcohol .
Scientific Research Applications
3-Bromo-2-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved are typically related to the functional groups present on the compound, such as the aldehyde group, which can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the methyl group.
2-Fluoro-5-methylbenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-2-methylbenzaldehyde: Similar structure but lacks the fluorine atom .
Uniqueness: 3-Bromo-2-fluoro-5-methylbenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methyl group) on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXZGMZIJCSQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681848 |
Source
|
Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-03-4 |
Source
|
Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.